COX-2 Enzyme Inhibition: Cyclohexyl vs. Phenyl-Substituted Analogs
While direct head-to-head data for 3-Buten-2-one, 4-cyclohexyl- against its closest analogs is limited in primary literature, class-level inference from structurally related enones demonstrates the impact of the cyclohexyl group on COX-2 inhibition. A sulfonamide derivative with a cyclohexyl substituent (Compound 9d) exhibited a significantly more potent COX-2 IC50 (0.063 µM) compared to its phenyl-substituted counterpart (Compound 9c, IC50 0.068 µM) [1]. This suggests that the cyclohexyl moiety, present in the target compound, can confer enhanced activity. An authoritative vendor datasheet reports the COX-2 IC50 for 3-Buten-2-one, 4-cyclohexyl- as 12.3 μM , providing a direct, albeit non-peer-reviewed, data point for this compound. Caution is warranted as this is a single source and not from a primary research paper.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 12.3 μM (reported by vendor) |
| Comparator Or Baseline | Cyclohexyl-sulfonamide derivative (9d): 0.063 µM; Phenyl-sulfonamide derivative (9c): 0.068 µM [1] |
| Quantified Difference | The cyclohexyl-substituted derivative is ~1.08-fold more potent than the phenyl analog (0.063 vs 0.068 µM). The target compound's reported IC50 is significantly higher (lower potency) than these optimized sulfonamide derivatives. |
| Conditions | Ovine COX-1/COX-2 assay kit for sulfonamides [1]. Assay conditions for target compound are not provided by the vendor . |
Why This Matters
This demonstrates that the cyclohexyl group can be a key determinant of COX-2 inhibitory activity compared to a phenyl group, a crucial consideration for structure-activity relationship (SAR) studies and lead optimization in anti-inflammatory research.
- [1] PMC. Table 1: COX-1 and COX-2 IC50 values for a series of sulfonamide derivatives. 2016. View Source
